molecular formula C10H12F2O B13274570 3-(2,5-Difluorophenyl)butan-2-ol

3-(2,5-Difluorophenyl)butan-2-ol

Cat. No.: B13274570
M. Wt: 186.20 g/mol
InChI Key: SKDAJNQLOZEZRE-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H12F2O It is a derivative of butanol, where the butanol backbone is substituted with a 2,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 2,5-difluorophenylbutanone using a palladium catalyst under high pressure and temperature conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: 3-(2,5-Difluorophenyl)butan-2-one

    Reduction: 3-(2,5-Difluorophenyl)butane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,5-Difluorophenyl)butan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)butan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its target, leading to improved efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)butan-2-ol
  • 3-(2,6-Difluorophenyl)butan-2-ol
  • 3-(3,5-Difluorophenyl)butan-2-ol

Uniqueness

3-(2,5-Difluorophenyl)butan-2-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other difluorophenyl derivatives.

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

3-(2,5-difluorophenyl)butan-2-ol

InChI

InChI=1S/C10H12F2O/c1-6(7(2)13)9-5-8(11)3-4-10(9)12/h3-7,13H,1-2H3

InChI Key

SKDAJNQLOZEZRE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)C(C)O

Origin of Product

United States

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